3,3'-Dioctadecylindocarbocyanine
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Overview
Description
Preparation Methods
The synthesis of 3,3'-Dioctadecylindocarbocyanine involves several steps. The primary synthetic route includes the reaction of 1,3-dihydro-3,3-dimethyl-1-octadecyl-2H-indole with appropriate aldehydes under acidic conditions to form the indolium salt. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. .
Scientific Research Applications
3,3'-Dioctadecylindocarbocyanine is extensively used in:
Chemistry: As a fluorescent probe for studying lipid bilayers and membrane dynamics.
Biology: For labeling and tracking cells in various biological assays.
Medicine: In diagnostic imaging and as a tracer in cell adhesion and chemotaxis studies.
Industry: Used in the development of fluorescent dyes and markers for various applications
Mechanism of Action
The compound exerts its effects by incorporating its long hydrocarbon chains into lipid bilayers, where it emits strong fluorescence. This fluorescence is due to the excitation and emission maxima at 644 nm and 665 nm, respectively. The molecular targets include cell membranes and other hydrophobic structures, and the pathways involved are primarily related to membrane labeling and imaging .
Comparison with Similar Compounds
Similar compounds include other carbocyanine dyes such as DiI, DiO, and DiR. Compared to these, 3,3'-Dioctadecylindocarbocyanine has a longer excitation and emission wavelength, making it more suitable for certain applications like multicolor imaging and deep tissue imaging .
Properties
CAS No. |
40957-95-7 |
---|---|
Molecular Formula |
C59H97N2+ |
Molecular Weight |
834.4 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole |
InChI |
InChI=1S/C59H97N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3/q+1 |
InChI Key |
IJRJBQGVWNVZSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |
Synonyms |
1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine 1,1'-DOTIC 1,1-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate 3,3'-DiI 3,3'-dioctadecylindocarbocyanine 3,3'-dioctadecylindocarbocyanine iodide DiI C18(5) DiI cpd DiIC(18) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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